4-Methyl-1,8-naphthyridine

Vue d'ensemble

Description

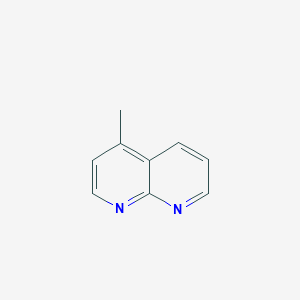

4-Methyl-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a Lewis acid such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another method includes the Friedländer approach, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and ring expansion reactions are also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Properties

4-Methyl-1,8-naphthyridine derivatives have demonstrated notable antimicrobial activities. For instance, compounds derived from naphthyridine structures have been shown to exhibit potent antibacterial effects against various strains of bacteria, including multidrug-resistant strains. Research highlights that derivatives like 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid display superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and vancomycin .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain 1,8-naphthyridine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, HKL-1 (2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one) has been identified as an antimitotic agent capable of inducing cell cycle arrest in leukemia cells . The incorporation of 1,3,4-oxadiazole moieties into naphthyridine structures has further enhanced their anticancer efficacy through improved metabolic profiles and drug transport properties .

3. Antiparasitic Activity

Research has also identified the potential of this compound derivatives in treating parasitic infections such as leishmaniasis. Initial studies on 8-hydroxynaphthyridines indicated their ability to sequester divalent metal cations, a mechanism that could be leveraged for developing new antiparasitic therapies .

Synthetic Methodologies

The synthesis of this compound is often achieved through various chemical reactions involving substituted pyridine derivatives. For example:

- Condensation Reactions : The reaction between 2,6-diaminopyridine and appropriate β-diketones can yield substituted naphthyridines through cyclization processes.

- Oxidation Reactions : Oxidative methods can convert certain naphthyridine derivatives into more functionalized forms that exhibit enhanced biological activities .

Material Science Applications

1. Ligands in Coordination Chemistry

this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials design. The synthesis of multidentate ligands based on naphthyridine frameworks has been explored for applications in catalysis and sensor technologies .

2. Organic Electronics

The compound's electronic properties have led to its exploration in organic light-emitting diodes (OLEDs) and other electronic devices. Naphthyridine derivatives are being studied for their potential use as semiconductors and light-harvesting materials in solar cells due to their favorable charge transport characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methyl-1,8-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication and transcription processes, leading to the inhibition of cell growth . Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

1,8-Naphthyridine: The parent compound of 4-Methyl-1,8-naphthyridine, known for its antibacterial properties.

2-Methyl-1,8-naphthyridine: Another methyl-substituted derivative with similar biological activities.

4,7-Dimethyl-1,8-naphthyridine: A derivative with enhanced anticancer properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potent antimicrobial and anticancer properties make it a valuable compound in various research fields .

Activité Biologique

4-Methyl-1,8-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, which consists of fused pyridine rings. The presence of nitrogen atoms in its structure contributes to its biological activity. The compound can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various multi-resistant bacterial strains.

- Minimum Inhibitory Concentration (MIC) : A study reported that this compound derivatives did not show clinically relevant antibacterial activity alone but enhanced the efficacy of fluoroquinolone antibiotics. For example, the MIC for E. coli dropped from 32 µg/mL to 4 µg/mL when combined with ofloxacin .

- Mechanism of Action : The antibacterial effect is thought to arise from the inhibition of topoisomerase II enzymes, similar to fluoroquinolones, which suggests a synergistic interaction when used in combination .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer potential:

- In Vitro Studies : Compounds derived from 1,8-naphthyridine exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than those of standard anticancer drugs, indicating superior efficacy .

- DNA Intercalation : These compounds are known to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .

Anti-inflammatory and Other Biological Activities

The anti-inflammatory properties of this compound have been documented alongside other therapeutic effects:

- Anti-inflammatory Effects : Research has shown that naphthyridine derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

- Additional Activities : Beyond antimicrobial and anticancer effects, these compounds have been noted for their potential applications in treating neurological disorders and as anti-allergic agents .

Case Studies and Research Findings

Several case studies illustrate the biological activities of this compound:

Propriétés

IUPAC Name |

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?

A1: While the provided research doesn't directly investigate biological applications, this compound's structure holds promise. Research highlights that substituting this compound with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].

Q2: How does the structure of this compound lend itself to forming complexes with metals?

A2: this compound possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(this compound)dicopper, using this compound as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.

Q3: What are the limitations of the available research in understanding the broader applications of this compound?

A3: The available research primarily focuses on the synthesis and basic characterization of this compound and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.